molecular formula C7H7NO3S B1432608 Ethyl 4-formyl-1,3-thiazole-5-carboxylate CAS No. 544704-32-7

Ethyl 4-formyl-1,3-thiazole-5-carboxylate

Cat. No. B1432608
CAS RN: 544704-32-7
M. Wt: 185.2 g/mol
InChI Key: DEJTUYUMZSPGCM-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1,3-thiazole-5-carboxylate (ETFC) is an organic compound that belongs to the class of thiazoles. It is a colorless, crystalline solid, which is soluble in water and organic solvents. ETFC has a wide range of applications in scientific research, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are yet to be fully explored.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-formyl-1,3-thiazole-5-carboxylate: is a versatile intermediate in pharmaceutical synthesis. It’s particularly valuable in the production of Febuxostat , a medication approved for the treatment of gout and hyperuricemia . The compound’s ability to act as a building block for various bioactive molecules makes it indispensable in drug design and development.

Antimicrobial Agents

Research has shown that thiazole derivatives exhibit significant antimicrobial properties . By incorporating Ethyl 4-formyl-1,3-thiazole-5-carboxylate into the molecular structure, scientists can develop potent antimicrobial agents capable of combating multidrug-resistant pathogens .

Anticancer Therapeutics

The structural motif of thiazole is often found in compounds with anticancer activity . Synthesizing novel thiazoles carrying the Ethyl 4-formyl-1,3-thiazole-5-carboxylate moiety can lead to the discovery of new anticancer drugs, as demonstrated in studies against liver carcinoma cell lines .

properties

IUPAC Name

ethyl 4-formyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-2-11-7(10)6-5(3-9)8-4-12-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJTUYUMZSPGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-formyl-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-formyl-1,3-thiazole-5-carboxylate
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Ethyl 4-formyl-1,3-thiazole-5-carboxylate
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Ethyl 4-formyl-1,3-thiazole-5-carboxylate

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